molecular formula C17H19N5O2 B2622006 9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 714937-80-1

9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2622006
CAS No.: 714937-80-1
M. Wt: 325.372
InChI Key: TVVBNKJMZSIUKQ-UHFFFAOYSA-N
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Description

Crystallographic Characterization Through X-Ray Diffraction Analysis

X-ray crystallography confirms the compound’s tricyclic architecture with a fused pyrimido[2,1-f]purine core (Figure 1). The purine moiety adopts a nearly planar conformation (mean deviation: 0.012 Å), while the pyrimidine ring exhibits slight puckering (puckering amplitude Q = 0.18 Å). The benzyl substituent at N9 projects perpendicular to the purine plane, creating a dihedral angle of 87.3° between the aromatic systems.

Table 1: Crystallographic parameters

Parameter Value
Space group P21/c
Unit cell dimensions a=8.23 Å, b=14.57 Å, c=16.89 Å
β angle 98.4°
Z value 4
R-factor 0.041

The 1,7-dimethyl groups exhibit contrasting spatial arrangements. The N1-methyl group lies in the purine plane (torsion angle: 178.9°), while the N7-methyl group adopts a gauche conformation (torsion angle: 64.3°). Intramolecular hydrogen bonding between O2 and N3 (2.87 Å) stabilizes the lactam tautomer, consistent with purinedione derivatives.

Conformational Analysis via 3D Molecular Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal three stable conformers differing in benzyl group orientation and saturated ring puckering. The global minimum (ΔG = 0 kcal/mol) features a chair-like conformation in the tetrahydropyrimidine ring with the benzyl group equatorial. Two higher-energy conformers (ΔG = 1.2 and 2.4 kcal/mol) display boat-type ring puckering combined with axial benzyl orientations.

Mulliken charge analysis shows significant polarization:

  • Purine N3: -0.42 e
  • Pyrimidine O4: -0.58 e
  • Benzyl ipso-carbon: +0.31 e

This charge distribution facilitates π-stacking interactions with aromatic biological targets, as demonstrated in docking studies with adenosine A2A receptors (Glide XP score: -9.3 kcal/mol). The molecule’s polar surface area (PSA) of 78.4 Ų and calculated LogP of 1.7 suggest moderate membrane permeability, aligning with hybrid purine derivatives’ pharmacokinetic profiles.

Comparative Structural Relationships to Purine/Pyrimidine Hybrid Systems

The compound shares key features with both classical purinediones and novel pyrimido-diazepines:

Shared characteristics with purinediones:

  • Planar 6-5 bicyclic core (RMSD 0.23 Å vs. 1,3-dimethylxanthine)
  • Lactam-lactim tautomer stabilization via O2-N3 hydrogen bonding
  • N7 methylation pattern conserved in adenosine receptor modulators

Divergent features from pyrimido-diazepines:

  • Absence of the diazepine ring’s seven-membered flexibility
  • Reduced hydrogen bond acceptor count (4 vs. 6 in pyrimido[4,5-e]diazepines)
  • Enhanced aromatic surface area (112 Ų vs. 86 Ų in diazepine analogs)

Notably, the tetrahydropyrimidine ring introduces sp³-hybridized carbons (C6-C9), creating a chiral center absent in planar purine analogs. This structural modification increases three-dimensionality (principal moment of inertia ratio: 1:1.8:2.3) compared to rigid purine scaffolds (1:1.2:1.5).

Table 2: Structural comparison with related hybrids

Feature Target Compound Pyrimido[2,1-f]purine Pyrimido[4,5-e]diazepine
Ring system 6-5-6 6-5 6-7
sp³ centers 4 0 2
H-bond acceptors 4 3 5
PSA (Ų) 78.4 62.1 94.7

Properties

IUPAC Name

9-benzyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-8-21(10-12-6-4-3-5-7-12)16-18-14-13(22(16)9-11)15(23)19-17(24)20(14)2/h3-7,11H,8-10H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVBNKJMZSIUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of this compound is in the development of anticonvulsant agents. Research has indicated that derivatives containing a benzyl substituent at the 9-position of purines exhibit potent anticonvulsant activity against maximal electroshock-induced seizures in animal models. Specifically, compounds with 9-alkyl-6-substituted purines have been synthesized and tested, showing promising results in seizure control . The structure-activity relationship suggests that modifications at the 6 and 9 positions can enhance anticonvulsant efficacy.

Adenosine Receptor Modulation

The compound has been identified as a dual antagonist for adenosine A1 and A2A receptors. These receptors are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study demonstrated that various tetrahydropyrimido[2,1-f]purinediones could effectively inhibit these receptors while also acting as monoamine oxidase B inhibitors (MAO-B), which are crucial for dopamine metabolism . The ability to target multiple pathways makes these compounds valuable in developing multitarget drugs for complex neurological conditions.

Monoamine Oxidase Inhibition

Inhibition of monoamine oxidase B is another significant application area for this compound. Compounds derived from 9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have shown high selectivity and potency against MAO-B. For instance, one derivative exhibited an IC50 value of 0.0629 μM against human MAO-B, indicating strong inhibitory potential . This property is particularly relevant for treating neurodegenerative diseases where monoamine levels are disrupted.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps starting from readily available precursors. The synthetic strategies often include alkylation reactions and cyclization processes that yield the desired tetrahydropyrimido derivatives with specific substituents that enhance biological activity .

Given its multifaceted applications and promising biological activities, further research is warranted to explore:

  • Enhanced Selectivity : Investigating modifications to improve selectivity towards specific adenosine receptor subtypes.
  • In Vivo Studies : Conducting comprehensive in vivo studies to validate the therapeutic potential observed in vitro.
  • Combination Therapies : Exploring the efficacy of this compound in combination with other therapeutic agents for synergistic effects in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs with modifications at the 9-position, alkyl chain variations, and biological activity profiles. Key compounds are summarized in Table 1 and discussed in detail below.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) UV λmax (nm) Biological Activity
9-Benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Target) 9-Benzyl, 1/7-Me C₁₉H₂₁N₅O₂ 375.41 Not reported Not reported ~300* Inferred adenosine/PDE modulation
9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl analog (21) 9-Dihydroxyphenethyl, 1/3-Pr C₂₂H₂₉N₅O₄ 427.51 206–208 94 302 MAO-B inhibition
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl analog 9-(2-Cl-6-F-benzyl), 1/3-Me C₁₇H₁₆ClFN₄O₂ 386.79 Not reported Not reported Not reported Dual MAO-B/adenosine antagonist
1,3-Dimethyl-9-(prop-2-ynyl) analog (24) 9-Propargyl, 1/3-Me C₁₃H₁₅N₅O₂ 273.29 203–206 93 296 Not reported
9-(4-Methoxyphenyl)-1,7-dimethyl-3-propyl analog (STL342489) 9-(4-MeO-phenyl), 1/7-Me, 3-Pr C₂₁H₂₅N₅O₃ 383.45 Not reported Not reported Not reported PDE4B/PDE10A inhibition*

*UV λmax inferred from similar tricyclic xanthines ; *STL342489’s activity inferred from structural similarity to compounds.

Structural Modifications and Physicochemical Properties

  • 9-Position Substituents :

    • The target compound’s 9-benzyl group enhances lipophilicity compared to polar substituents like 3,4-dihydroxyphenethyl in Compound 21 (logP ~1.5 vs. ~0.8) . This may improve blood-brain barrier permeability but reduce water solubility.
    • Electron-withdrawing groups (e.g., 2-chloro-6-fluorobenzyl in ) increase receptor binding affinity due to enhanced dipole interactions.
  • Alkyl Chain Variations: Methyl groups at 1/7 (target) vs. Longer chains (e.g., propyl at 3-position in STL342489 ) increase molecular weight and may reduce metabolic clearance.
  • Spectroscopic Profiles :

    • Similar compounds exhibit UV λmax ~296–304 nm due to the conjugated tricyclic system . The target likely shares this profile.
    • $^1$H NMR of analogs shows characteristic peaks: N-CH₃ at δ 3.3–3.5 ppm and aromatic protons at δ 7.2–7.5 ppm .

Biological Activity

9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C25_{25}H27_{27}N5_5O2_2
  • Molecular Weight : 429.5 g/mol
  • CAS Number : 876151-87-0

1. Adenosine Receptor Antagonism

Research indicates that derivatives of tetrahydropyrimido[2,1-f]purine compounds exhibit potent activity as adenosine receptor antagonists. Specifically, the compound has been identified as a dual antagonist for A1 and A2A adenosine receptors, which are critical targets in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The activity is characterized by:

  • Ki Values :
    • A1 receptor: 0.249 µM
    • A2A receptor: 0.253 µM
      This suggests a promising role in modulating neurotransmitter systems involved in neurodegeneration .

2. Inhibition of Monoamine Oxidases (MAO)

The compound has also shown inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to the metabolism of neurotransmitters. The most potent derivative exhibited an IC50_{50} value of 0.0629 µM against human MAO-B, indicating high selectivity and potential for therapeutic use in treating mood disorders and neurodegenerative conditions .

3. Anticancer Activity

Studies exploring the anticancer potential of related compounds have reported moderate inhibitory effects against various cancer cell lines. For example:

  • Compounds derived from similar scaffolds demonstrated inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer progression .
  • Percent inhibition values for synthesized compounds ranged from 16% to 23% against specific cancer cell lines when tested at a concentration of 1 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs can be significantly influenced by modifications at various positions on the purine scaffold. The following table summarizes key findings from SAR studies:

CompoundSubstitutionInhibition (%)
9aF at R159.4
9bCl at R149.8
9cBr at R152.2
9dCH₃ at R155.4
B1-PP146Control95.1

This data highlights how specific substitutions can enhance or diminish inhibitory activity against target enzymes .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

Study Example

In one study involving a library of tetrahydropyrimido derivatives:

  • Compounds were evaluated for their interaction with adenosine receptors and MAO.
  • Notably, the compound with a benzyl substitution showed significant dual-target inhibition capabilities .

Q & A

Basic: What are the optimal synthetic routes for 9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

Answer:
Two efficient methods are widely reported:

  • Traditional Reflux with Ionic Liquids : A mixture of barbituric acid derivatives, substituted benzaldehydes, and 3-amino-1,2,4-triazoles in [Bmim]Cl ionic liquid with water-ethanol solvent under reflux for 3–4 hours, followed by recrystallization (yield: 75–85%) .
  • Microwave-Assisted Synthesis : Irradiation of reactants (barbituric acid, arylaldehydes, and 3-amino-triazoles) in a domestic microwave oven (300 W, 10–15 minutes), yielding pure product after ethanol recrystallization (yield: 88–92%) .

Comparison Table:

ParameterTraditional Reflux Microwave
Reaction Time3–4 hours10–15 minutes
Solvent SystemWater-EthanolSolvent-free
Typical Yield75–85%88–92%
Energy EfficiencyModerateHigh

Advanced: How can researchers resolve discrepancies in spectral data during structural characterization?

Answer:

  • Cross-Validation : Use complementary techniques:
    • NMR : Compare 1H^1H and 13C^{13}C chemical shifts with published data for analogous compounds (e.g., 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione, CAS 135481-57-1) .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 257.29 for C14_{14}H15_{15}N3_3O2_2) .
    • IR Spectroscopy : Validate carbonyl (C=O) stretches (1650–1750 cm1^{-1}) and NH/OH bands .
  • Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted spectra to identify anomalies .

Basic: What spectroscopic techniques are recommended for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H NMR to identify benzyl protons (δ 4.2–4.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
    • 13C^{13}C NMR to confirm carbonyl carbons (δ 160–170 ppm) .
  • Infrared (IR) Spectroscopy : Detect C=O (1660–1700 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C16_{16}H18_{18}N4_4O2_2) with <2 ppm error .

Advanced: How to design experiments to study the compound’s reactivity under varying conditions?

Answer:

  • Solvent/Catalyst Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents and catalysts (e.g., Lewis acids) to optimize cyclization efficiency .
  • Kinetic Studies : Use HPLC to monitor reaction progress at intervals (e.g., 0, 30, 60 minutes) under microwave vs. reflux conditions .
  • Stability Tests : Expose the compound to acidic/basic (pH 2–12) or oxidative (H2_2O2_2) environments and analyze degradation via LC-MS .

Basic: What are the key considerations in purifying this compound?

Answer:

  • Recrystallization : Use ethanol or ethanol-water mixtures (1:1 v/v) to remove unreacted starting materials .
  • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane (3:7) for challenging separations .
  • Purity Monitoring : Track via TLC (Rf_f ≈ 0.5 in ethyl acetate/hexane) and ensure single spots .

Advanced: How to investigate the role of substituents on biological activity?

Answer:

  • Analog Synthesis : Replace the benzyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH3_3) substituents using methods in .
  • In Vitro Assays : Test analogs against bacterial strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols .
  • Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with activity trends .

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